1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine
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Overview
Description
This would typically include the compound’s systematic name, its common name if applicable, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, its structural formula, and its three-dimensional shape.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, the products, and the reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, reactivity, and stability.Scientific Research Applications
Anticancer Properties
- A study by Mallesha et al. (2012) synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effect against human cancer cell lines. Compounds in this series exhibited moderate to good anticancer activity, with compound 6d showing potential as an anticancer agent (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Age-Related Diseases
- Jin et al. (2010) researched analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups. These compounds showed promise in protecting cells against damage induced by hydrogen peroxide and hydroxyl radicals. They could be candidates for treating cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (Jin, Randazzo, Zhang, & Kador, 2010).
Antimicrobial Activity
- Yurttaş et al. (2016) synthesized new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, starting from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate. These compounds were tested for antimicrobial activity, with several showing high efficacy (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, & Kaplancıklı, 2016).
HIV-1 Inhibition
- Romero et al. (1994) synthesized analogues of U-80493E, leading to bis(heteroaryl)piperazines (BHAPs) that were significantly more potent than the lead molecule in inhibiting HIV-1 reverse transcriptase (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).
Polyamide Synthesis
- Hattori and Kinoshita (1979) synthesized polyamides containing uracil and adenine, as well as polyamides containing theophylline and thymine, using processes that included piperazine. These polyamides had molecular weights in the range of 1000–6000 and were water-soluble https://consensus.app/papers/syntheses-polyamides-containing-theophylline-thymine-hattori/1671ff7442ad5d64bb01c1025bdaf079/?utm_source=chatgpt" target="_blank">(Hattori & Kinoshita, 1979a; Hattori & Kinoshita, 1979b)
Estrogen Receptor Binding and Antiproliferative Activities
- Parveen et al. (2017) studied derivatives of 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds, showing significant anti-proliferative activities against human cancer cell lines (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, including new synthesis methods, new applications, and new reactions.
I hope this general approach helps! If you have any specific questions about these topics, feel free to ask!
properties
IUPAC Name |
2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10-9-11(2)14-12(13-10)16-5-3-15(4-6-16)7-8-17/h9,17H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZJTGYESJVGGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine |
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